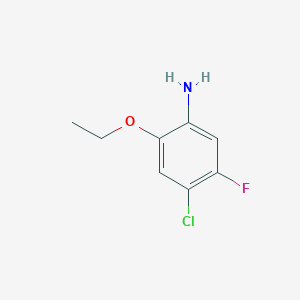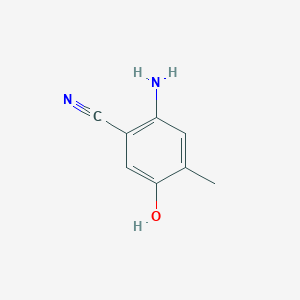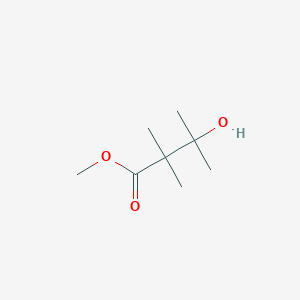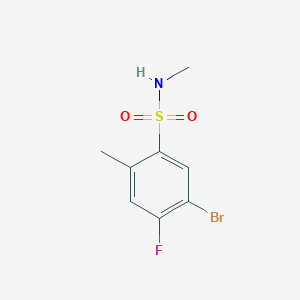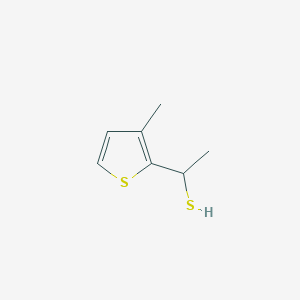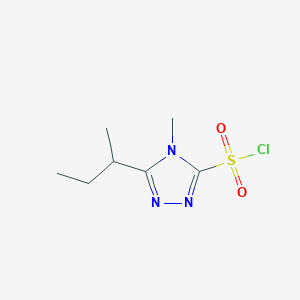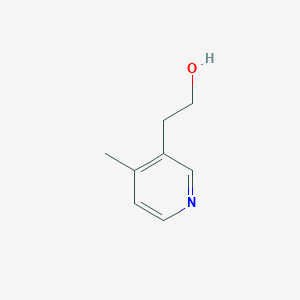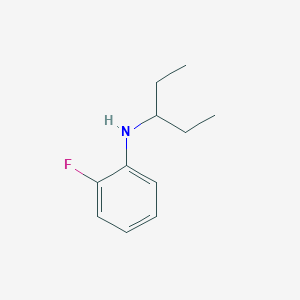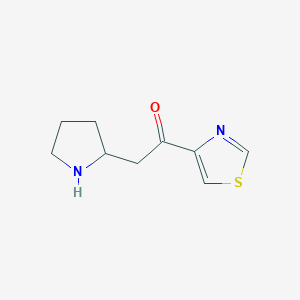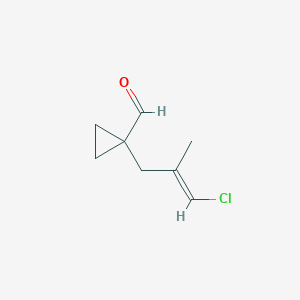
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopropane ring and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde typically involves the reaction of 3-chloro-2-methyl-1-propene with cyclopropane derivatives under specific conditions. One common method includes the use of organolithium reagents to facilitate the addition to carbonyl compounds . The reaction conditions often require low temperatures, such as -110°C, to ensure the stability of intermediates and the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization studies.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methyl-1-propene: A precursor in the synthesis of the target compound.
1-Chloro-2-methylpropene: Undergoes similar types of reactions and is used in related synthetic applications.
2-Methyl-2-propen-1-ol: Shares structural similarities and is used in polymerization studies.
Uniqueness
1-(3-Chloro-2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H11ClO |
|---|---|
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
1-[(E)-3-chloro-2-methylprop-2-enyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H11ClO/c1-7(5-9)4-8(6-10)2-3-8/h5-6H,2-4H2,1H3/b7-5+ |
Clave InChI |
VKUDQAFAJIQGCS-FNORWQNLSA-N |
SMILES isomérico |
C/C(=C\Cl)/CC1(CC1)C=O |
SMILES canónico |
CC(=CCl)CC1(CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


